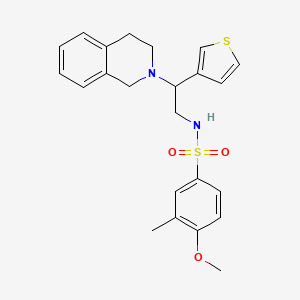

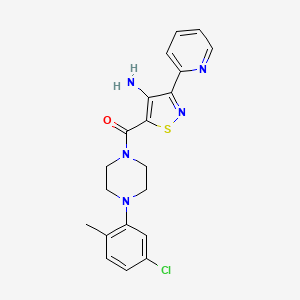

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known as sulfonamides. Sulfonamides are known for their various biological activities, including antimicrobial properties. The compound contains a dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle, and a thiophene ring, which is a sulfur-containing five-membered aromatic ring. Additionally, the molecule includes a methoxy group and a methyl group attached to a benzenesulfonamide framework.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This parent molecule can then be further modified by reacting with various alkyl or aralkyl halides to produce a series of derivatives. The synthesis process is often monitored and confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing the overall geometry and conformation of the molecule. For instance, the planarity of the molecule or the orientation of different fragments can be determined using crystallography, as seen in the study of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde . The presence of different functional groups and their arrangement can significantly affect the molecule's properties and interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions, depending on their functional groups. For example, the Pictet-Spengler reaction has been used to synthesize tetrahydrobenz[g]isoquinoline derivatives, which involves the cyclization of an imine in the presence of an acyl chloride and a Lewis acid, followed by oxidation . The reactivity of the sulfonamide group and other substituents can lead to the formation of metal complexes, as seen in the synthesis of metal complexes with sulfonamide ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which can be studied using techniques like TGA and UV-Vis absorption spectroscopy . The presence of metal ions in complexes can also affect the magnetic susceptibility and geometry of the compound . Additionally, the interaction of these compounds with DNA, as well as their drug-likeness characteristics, can be evaluated through in vitro studies and in silico ADMET analysis .

Aplicaciones Científicas De Investigación

Fluorescence Spectroscopy and Zinc Detection

One application of compounds structurally related to the one involves fluorescence spectroscopy for zinc detection. For instance, analogs of Zinquin ester, a specific fluorophore for Zn(II), have been studied for their ability to form fluorescent complexes with Zn(II). Although not directly mentioning the specified compound, this research underlines the potential use of similar compounds in detecting metal ions through fluorescence, indicating a broader application in biochemical and environmental sensing (M. Kimber et al., 2003).

Pharmacological Activity

Research into quinazoline derivatives, which share structural motifs with the compound , has been directed towards exploring their pharmacological potential. Although the focus here diverges from your specified compound, the investigation into N-substituted benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potentials suggests a methodology that could be applied to study the pharmacological activities of a wide array of structurally related compounds (M. Rahman et al., 2014).

Catalytic Applications and Synthesis

The use of related sulfonamide compounds in catalytic processes, such as the rhodium-catalyzed cyanation of chelation-assisted C-H bonds, highlights another potential application area. This research demonstrates the versatility of sulfonamide derivatives in facilitating chemical transformations, which might extend to the compound of interest for innovative synthetic routes or catalytic mechanisms (Manthena Chaitanya et al., 2013).

Biological Activity and Drug Development

Further, the exploration of tetrahydroisoquinoline and its derivatives, similar in structure to the compound , in biological systems offers insight into potential medicinal applications. These studies involve assessing the impact on blood pressure, respiration, and smooth muscle, thereby providing a foundational understanding that could guide research into the therapeutic potential of similar compounds (D. W. Fassett & A. Hjort, 1938).

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S2/c1-17-13-21(7-8-23(17)28-2)30(26,27)24-14-22(20-10-12-29-16-20)25-11-9-18-5-3-4-6-19(18)15-25/h3-8,10,12-13,16,22,24H,9,11,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLNSIUDGMMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)

![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)

![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)

![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)